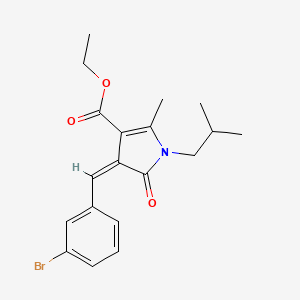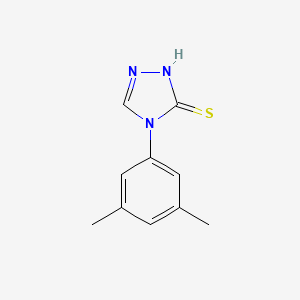![molecular formula C15H22ClN3OS B4738413 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide](/img/structure/B4738413.png)
4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide
Vue d'ensemble
Description
4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTZ is a piperazine derivative that has been shown to exhibit a range of biological activities, including antipsychotic, anxiolytic, and anti-inflammatory effects. In
Mécanisme D'action
The exact mechanism of action of 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide has also been shown to have an affinity for sigma receptors, which are involved in a variety of biological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including antipsychotic, anxiolytic, neuroprotective, and anti-inflammatory effects. 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide has also been shown to have a positive effect on cognitive function, suggesting that it could be useful in the treatment of cognitive deficits associated with various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide is that it has been extensively studied in both in vitro and in vivo models, making it a well-established research tool. However, one of the limitations of 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are a number of potential future directions for research on 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide. One area of interest is the development of 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide's potential therapeutic applications in a variety of diseases, including neurodegenerative diseases, autoimmune diseases, and cancer. Additionally, there is a need for further research on the mechanism of action of 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide and its potential interactions with other drugs and neurotransmitters.
Applications De Recherche Scientifique
4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide has been studied for its potential therapeutic applications in a variety of fields, including psychiatry, neurology, and immunology. In psychiatry, 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide has been shown to have antipsychotic and anxiolytic effects, making it a promising candidate for the treatment of schizophrenia and anxiety disorders. In neurology, 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide has been shown to have neuroprotective effects, suggesting that it could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-cyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3OS/c16-14-6-5-13(21-14)11-18-7-9-19(10-8-18)15(20)17-12-3-1-2-4-12/h5-6,12H,1-4,7-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPNSFRYOOWUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-cyclopentylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4738340.png)
![N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4738347.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4738355.png)
![methyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4738362.png)
![5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4738365.png)

![N-(5-chloro-2-methylphenyl)-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4738389.png)

![N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4738421.png)

![ethyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4738426.png)

![methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4738436.png)